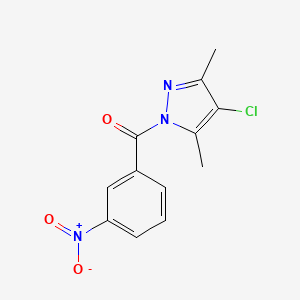
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as EPPD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. EPPD has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research.
作用機序
The mechanism of action of 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to inhibit the activity of certain enzymes and to activate certain transcription factors, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis (programmed cell death), the inhibition of cell proliferation, and the modulation of immune system function. 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been shown to have antioxidant properties and to protect against DNA damage.
実験室実験の利点と制限
One of the primary advantages of using 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its ability to modulate cellular signaling pathways, which can be useful for studying a variety of cellular processes. However, 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be difficult to synthesize and may have limited solubility in certain solvents, which can make it challenging to work with in the lab.
将来の方向性
There are many potential future directions for research on 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. Some possible areas of investigation include the development of new synthesis methods, the identification of novel cellular targets for 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, and the exploration of its potential therapeutic applications in cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione and its effects on cellular signaling pathways.
合成法
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis of 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a complex process that requires specialized equipment and expertise.
科学的研究の応用
5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been used in a variety of scientific research applications, including the study of DNA damage and repair, the regulation of gene expression, and the modulation of cellular signaling pathways. 5-(3-ethoxy-4-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been investigated for its potential anti-cancer properties.
特性
IUPAC Name |
5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-3-7-22-12-6-5-10(9-13(12)21-4-2)8-11-14(19)17-16(23)18-15(11)20/h5-6,8-9H,3-4,7H2,1-2H3,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLOLFHKHICDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)NC2=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
![2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5195593.png)

![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)
![2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5195616.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5195632.png)
![2-methyl-3-phenyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5195637.png)
![ethyl 2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5195649.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5195652.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5195653.png)
![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5195666.png)
![1-methyl-5-{[(5-methyl-1,3-thiazol-2-yl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5195667.png)
